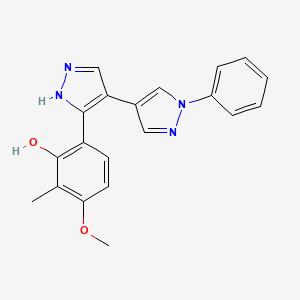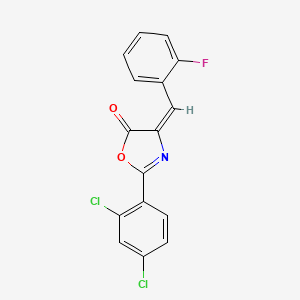
N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea, also known as CMF-018, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-viral activities.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea involves the disruption of the microtubule network. Microtubules are essential components of the cytoskeleton and are involved in various cellular processes, including cell division and intracellular transport. This compound binds to the colchicine-binding site of tubulin, which leads to the destabilization of microtubules. This destabilization results in the inhibition of cell division and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces cell cycle arrest and apoptosis, and reduces inflammation. Moreover, this compound has been found to be well-tolerated in animal models, with no significant toxicity observed.
实验室实验的优点和局限性
One of the advantages of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea is its broad-spectrum anti-cancer activity. It has shown efficacy against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Another advantage is its anti-inflammatory and anti-viral properties, which make it a potential candidate for the treatment of inflammatory and viral diseases.
One of the limitations of this compound is its poor solubility in water, which can limit its bioavailability. Moreover, the mechanism of action of this compound involves the disruption of the microtubule network, which can lead to toxicity in normal cells. Therefore, further studies are needed to determine the optimal dose and administration route of this compound.
未来方向
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea. One direction is to develop analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Another direction is to study the efficacy of this compound in combination with other anti-cancer drugs. Moreover, further studies are needed to determine the potential of this compound in the treatment of viral and inflammatory diseases. Finally, the development of a targeted drug delivery system for this compound can improve its bioavailability and reduce toxicity in normal cells.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 4-fluorobenzylamine in the presence of a base. The reaction yields this compound as a white solid with a high yield. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting the microtubule network. Moreover, this compound has been found to be effective in reducing the growth of cancer cells in animal models.
This compound has also shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and colitis.
In addition, this compound has been studied for its anti-viral properties. It has been found to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro. This compound has also been shown to inhibit the entry of HCV into host cells.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2S/c1-10-13(16)3-2-4-14(10)19-15(20)18-9-11-5-7-12(17)8-6-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQFMOULOCVAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[2-methyl-4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5793570.png)
![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)


![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)
![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)
![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)


![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)

